![molecular formula C3H6N4O B2511716 (2-Methyl-5-tetrazolyl)methanol CAS No. 55408-40-7](/img/structure/B2511716.png)
(2-Methyl-5-tetrazolyl)methanol
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Overview
Description
“(2-Methyl-5-tetrazolyl)methanol” is a heterocyclic organic compound . It has the molecular formula C3H6N4O and a molecular weight of 114.11 g/mol .
Synthesis Analysis
The synthesis of tetrazole derivatives, such as “(2-Methyl-5-tetrazolyl)methanol”, has been a subject of interest in medicinal chemistry . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis
The molecular structure of “(2-Methyl-5-tetrazolyl)methanol” is represented by the InChI code1S/C3H6N4O/c1-7-5-3(2-8)4-6-7/h8H,2H2,1H3
. Physical And Chemical Properties Analysis
“(2-Methyl-5-tetrazolyl)methanol” is a solid at room temperature . The exact values for its density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Photolysis and Photochemical Transformations
Upon photolysis with the 193 nm emission line of an ArF laser, rapid cleavage of tetrazole occurs, leading to the formation of several photoproducts, including nitrilimine, diazomethane, carbodiimide, and cyanamide . These transformations have applications in materials science and photochemistry.
Safety and Hazards
Mechanism of Action
Target of Action
Tetrazoles, the core structure of this compound, are known to act as nonclassical bioisosteres of carboxylic acids . This suggests that (2-Methyl-5-tetrazolyl)methanol may interact with biological targets in a similar manner to carboxylic acids.
Mode of Action
Tetrazoles are known to possess both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that (2-Methyl-5-tetrazolyl)methanol may interact with its targets through similar mechanisms.
Biochemical Pathways
Tetrazoles are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that (2-Methyl-5-tetrazolyl)methanol may affect multiple biochemical pathways related to these activities.
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that (2-Methyl-5-tetrazolyl)methanol may have favorable bioavailability due to its potential lipid solubility.
Result of Action
Given the wide range of biological activities associated with tetrazoles , it can be inferred that (2-Methyl-5-tetrazolyl)methanol may have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with.
properties
IUPAC Name |
(2-methyltetrazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O/c1-7-5-3(2-8)4-6-7/h8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJXRLKUQPFUOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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